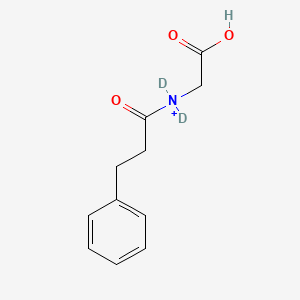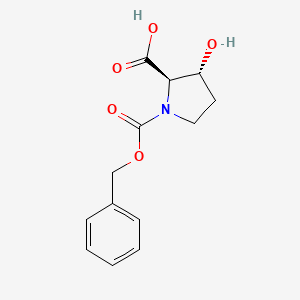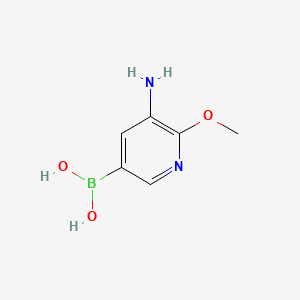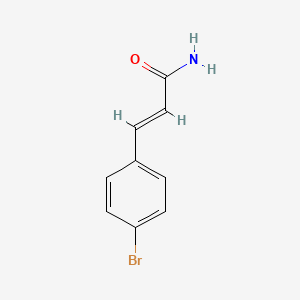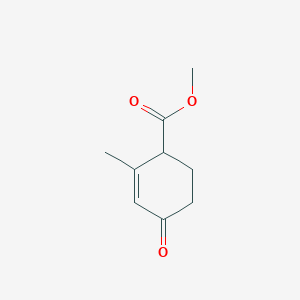
乙醇胺-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanolamine-D7, also known as deuterated ethanolamine, is a stable isotope-labeled compound where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research for metabolic studies and tracing the movement of atoms within biological systems. The molecular formula of ethanolamine-D7 is C2D7NO, and it has a molecular weight of 68.13 g/mol .
科学研究应用
Ethanolamine-D7 is widely used in scientific research due to its unique properties. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Pharmacokinetics: Helps in studying the pharmacokinetics of drugs by providing insights into their absorption, distribution, metabolism, and excretion.
Isotope Labeling: Utilized in isotope labeling experiments to study the dynamics of biochemical pathways and molecular interactions.
Biosensors: Employed in the development of biosensors for detecting specific biomolecules due to its ability to be incorporated into various biological systems
作用机制
Target of Action
Ethanolamine, the non-deuterated form of Ethanolamine-D7, is known to interact with several targets in biological systems. It has been found to interact with surface protein A in Neisseria meningitidis and Annexin A3 in humans . .
Mode of Action
The mode of action of Ethanolamine involves the conversion of ethanolamine to acetaldehyde and ammonia, catalyzed by ethanolamine deaminase, a coenzyme-B12-dependent enzyme . This process involves the transfer of hydrogen, indicating that the rate-limiting step involves the transfer of hydrogen . .
Biochemical Pathways
Ethanolamine is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . In this pathway, choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of the biosynthesis of PC and PE by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol . Ethanolamine is also known to be utilized by various bacteria, affecting their metabolic pathways .
Result of Action
For instance, it has been shown to modulate the expression of virulence-related genes in enterotoxigenic Escherichia coli (ETEC), promoting the damaging effect of ETEC on the host epithelial barrier . It also affects the metabolic profile of ETEC .
Action Environment
The action of Ethanolamine-D7 may be influenced by various environmental factors. For instance, the intramacrophage environment promotes the expression of the ethanolamine utilization transcription factor EutR, which directly activates SPI-2 . Moreover, the intestinal environment, rich in ethanolamine, can significantly affect the virulence phenotype, metabolic profile, and pathogenicity of ETEC . .
生化分析
Biochemical Properties
ETHANOLAMINE-D7 plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids. It interacts with enzymes such as ethanolamine kinase, which phosphorylates ethanolamine to form phosphoethanolamine. This compound is then further converted into phosphatidylethanolamine, a key component of cell membranes. ETHANOLAMINE-D7 also interacts with choline/ethanolamine phosphotransferase, which catalyzes the final step in the synthesis of phosphatidylcholine and phosphatidylethanolamine .
Cellular Effects
ETHANOLAMINE-D7 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the modulation of inflammatory responses and intestinal physiology. In bacterial cells, ethanolamine utilization can affect virulence and metabolic profiles, as seen in pathogens like Escherichia coli and Salmonella . In mammalian cells, ethanolamine is essential for maintaining cell membrane integrity and function .
Molecular Mechanism
At the molecular level, ETHANOLAMINE-D7 exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to ethanolamine kinase and choline/ethanolamine phosphotransferase, facilitating the synthesis of phospholipids. Additionally, ethanolamine signaling can modulate gene expression by activating transcription factors such as EutR in bacteria, which regulates ethanolamine metabolism and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ETHANOLAMINE-D7 can change over time. Studies have shown that ethanolamine can influence bacterial growth and virulence gene expression over extended periods. For example, in Escherichia coli, ethanolamine exposure led to increased expression of virulence-related genes and metabolic reprogramming . The stability and degradation of ETHANOLAMINE-D7 in various conditions are crucial for its long-term effects on cellular functions .
Dosage Effects in Animal Models
The effects of ETHANOLAMINE-D7 vary with different dosages in animal models. Higher doses can lead to increased metabolic activity and changes in gene expression. Excessive doses may result in toxic effects, such as liver damage or altered immune responses. Studies in sheep have shown that different dosages of ethanolamine can significantly impact lung function and bioavailability .
Metabolic Pathways
ETHANOLAMINE-D7 is involved in several metabolic pathways, including the Kennedy pathway for phospholipid synthesis. It is converted to phosphoethanolamine by ethanolamine kinase and then to phosphatidylethanolamine by choline/ethanolamine phosphotransferase. These pathways are essential for maintaining cellular membrane integrity and function .
Transport and Distribution
ETHANOLAMINE-D7 is transported and distributed within cells and tissues through specific transporters and binding proteins. The feline leukemia virus subgroup C receptor-related proteins 1 and 2 (FLVCR1 and FLVCR2) facilitate the transport of ethanolamine across the plasma membrane. These transporters use a concentration-driven substrate translocation process, ensuring efficient distribution of ethanolamine within cells .
Subcellular Localization
ETHANOLAMINE-D7 is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. The enzyme choline/ethanolamine phosphotransferase, which is involved in the synthesis of phosphatidylethanolamine, is primarily found in the endoplasmic reticulum. This localization is crucial for the enzyme’s function in phospholipid biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions: Ethanolamine-D7 is synthesized by the deuteration of ethanolamine. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of ethanolamine-D7 follows similar principles but on a larger scale. The process involves the continuous flow of ethanolamine through a reactor containing the deuterium gas and catalyst. The reaction conditions are optimized to maximize the yield and purity of the deuterated product. The final product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Ethanolamine-D7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Ethanolamine-D7 can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ethanolamine-D7 to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Alkyl halides.
相似化合物的比较
Ethanolamine-D7 is part of the ethanolamine family, which includes monoethanolamine, diethanolamine, and triethanolamine. These compounds share similar chemical properties but differ in the number of ethanolamine units:
Monoethanolamine (MEA): Contains one ethanolamine unit.
Diethanolamine (DEA): Contains two ethanolamine units.
Triethanolamine (TEA): Contains three ethanolamine units.
Uniqueness of Ethanolamine-D7: The uniqueness of ethanolamine-D7 lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This property is not present in the non-deuterated forms of ethanolamine, making ethanolamine-D7 particularly valuable for metabolic and pharmacokinetic studies .
属性
CAS 编号 |
1219802-89-7 |
|---|---|
分子式 |
C2D7NO |
分子量 |
68.12621245 |
同义词 |
ETHANOLAMINE-D7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


